molecular formula C23H27N5O3S B14969231 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B14969231
M. Wt: 453.6 g/mol
InChI Key: UVEKAGHIKQTZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety, a methoxybenzenesulfonyl group, and a methylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with piperazine derivatives.

    Attachment of the methoxybenzenesulfonyl group: The methoxybenzenesulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides and a base such as triethylamine.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can be compared with other similar compounds:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C23H27N5O3S/c1-17-4-6-19(7-5-17)25-22-16-18(2)24-23(26-22)27-12-14-28(15-13-27)32(29,30)21-10-8-20(31-3)9-11-21/h4-11,16H,12-15H2,1-3H3,(H,24,25,26)

InChI Key

UVEKAGHIKQTZIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.